![molecular formula C21H15N3O4 B7826186 Deferasirox-d4 CAS No. 1133425-79-2](/img/structure/B7826186.png)
Deferasirox-d4
Vue d'ensemble
Description
Deferasirox-d4 is a useful research compound. Its molecular formula is C21H15N3O4 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Deferasirox-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Deferasirox-d4 including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cancer Treatment Potential : Deferasirox has shown promise as an anticancer agent. A study found that it effectively inhibited the growth of human lung tumor xenografts in mice, demonstrating its potential as an orally effective antitumor agent against solid tumors. The study suggested that Deferasirox works by increasing the expression of metastasis suppressor proteins, upregulating cyclin-dependent kinase inhibitors, and promoting apoptosis markers (Lui et al., 2013).
Pharmaceutical Engineering Applications : The drug's bioavailability is limited by its insolubility. A study explored the use of the rapid expansion of supercritical solutions to produce fine particles of Deferasirox, significantly reducing particle size and potentially improving its bioavailability. This method holds promise for improving the delivery of pharmaceutical agents (Asghari & Esmaeilzadeh, 2012).
Nanocarrier for Cancer Chemotherapy : Research on modifying Deferasirox for use in polymeric micelles demonstrated that such modifications could make it suitable for in vivo applications in cancer treatment. The modified form showed a pH-responsive release profile, which is desirable for targeted drug delivery in cancer therapy (Theerasilp et al., 2017).
Synthesis of Deuterium-Labelled Isotopomer : A study focused on synthesizing a d4-labeled isotopomer of Deferasirox for use in LC/mass spectrometry. This development is significant for analytical and diagnostic purposes, enhancing the precision of drug monitoring in serum (Havaldar et al., 2015).
Iron Chelation in Myelodysplastic Syndromes : Deferasirox has been used in patients with transfusion-dependent myelodysplastic syndromes (MDS). It reduced serum ferritin levels and showed some hematological improvement, suggesting its effectiveness in managing iron overload in these patients (Maurillo et al., 2015).
Modulation of the Immune Response in MDS Patients : A study on the molecular mechanisms by which Deferasirox improves outcomes in MDS showed that it modulates the immune response, mainly via neutrophil-related genes. This suggests its potential role in enhancing hematopoiesis in these patients (Votavova et al., 2021).
Effect on Hematopoietic Progenitors in MDS : Research has shown that Deferasirox suppresses the proliferation and survival of MDS progenitors in a dose-dependent manner. This suggests its potential impact on the bone marrow environment in MDS patients (Pullarkat et al., 2012).
Propriétés
IUPAC Name |
4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]-2,3,5,6-tetradeuteriobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28/h1-12,25-26H,(H,27,28)/i9D,10D,11D,12D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFQWVMAQOTZIW-IRYCTXJYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])N2C(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649447, DTXSID70678699 | |
Record name | 4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(3Z,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deferasirox-d4 | |
CAS RN |
1133425-75-8, 1133425-79-2 | |
Record name | 4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(3Z,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.